molecular formula C29H29N3O5S B6524380 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide CAS No. 422286-82-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide

Cat. No. B6524380
CAS RN: 422286-82-6
M. Wt: 531.6 g/mol
InChI Key: ZGLVGBSREWEXHY-UHFFFAOYSA-N
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Description

The compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid. It finds some use as a plasticizer and as an industrial solvent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and rings. The 3,4-dihydroquinazolinone ring is a heterocyclic compound containing a quinazoline core, which itself consists of two fused six-membered rings (a benzene ring and a pyrimidine ring). The 3,4-dimethoxyphenyl group is a benzene ring with two methoxy (OCH3) groups attached. The propanamide group consists of a three-carbon chain with an amide functional group at one end .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amide group could undergo hydrolysis under acidic or basic conditions to form an acid and an amine. The aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As an organic compound, it would likely be insoluble in water but soluble in organic solvents. The presence of the amide group could allow for hydrogen bonding, which could affect its boiling and melting points .

Future Directions

The study of quinazolinone derivatives is an active area of research due to their diverse biological activities. Future research could involve the synthesis of new derivatives, the investigation of their biological activities, and the exploration of their mechanisms of action .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5S/c1-36-25-13-12-20(18-26(25)37-2)14-16-30-27(34)15-17-32-28(35)22-10-6-7-11-23(22)31-29(32)38-19-24(33)21-8-4-3-5-9-21/h3-13,18H,14-17,19H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLVGBSREWEXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide

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